molecular formula C19H17NO4S B2382412 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1396715-36-8

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2382412
CAS No.: 1396715-36-8
M. Wt: 355.41
InChI Key: JKFADUVVDKPKCN-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and a thiophene ring, which often imparts significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the thiophene ring and the cyclopropyl group. Common reagents used in these reactions include cyclopropyl bromide, thiophene-2-carboxylic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromene core can interact with various enzymes and receptors, modulating their activity. The thiophene ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide
  • N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-fluorobenzenesulfonamide
  • N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide

Uniqueness

Compared to similar compounds, N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core and a thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-14-10-16(24-15-5-2-1-4-13(14)15)18(22)20-11-19(23,12-7-8-12)17-6-3-9-25-17/h1-6,9-10,12,23H,7-8,11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFADUVVDKPKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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